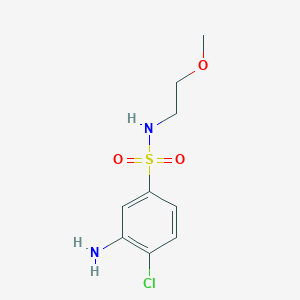

3-Amino-4-chloro-N-(2-methoxyethyl)-benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-Amino-4-chloro-N-(2-methoxyethyl)-benzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their various biological activities and applications in medicinal chemistry. While the specific compound is not directly studied in the provided papers, the research on similar sulfonamide compounds can offer insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of sulfonamide compounds typically involves the reaction of amines with sulfonyl chlorides or the modification of existing sulfonamide structures. For example, the synthesis of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide was achieved by a slow evaporation solution growth technique, indicating a method that could potentially be adapted for the synthesis of the compound . Similarly, the preparation of 4-amino-1-methylpyridinium benzenesulfonate salts through a quaternization reaction suggests another synthetic route that might be relevant .

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is often characterized using techniques such as FT-IR, NMR, UV–Vis, and X-ray crystallography. For instance, the crystal structure of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide was determined to crystallize in the monoclinic space group with specific unit cell parameters . These techniques could be applied to determine the molecular structure of "3-Amino-4-chloro-N-(2-methoxyethyl)-benzenesulfonamide" and to confirm its geometry and conformation.

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions, often as intermediates or as part of larger molecular frameworks. The Schiff base formation, as seen in the synthesis of 4-[(2-hydroxy-3-methoxybenzylideneamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide, is one such reaction . The compound may also undergo similar reactions, contributing to the formation of complex structures or as part of a reaction pathway in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds can be predicted using computational methods such as density functional theory (DFT). For example, DFT calculations were used to study the vibrational frequencies, NMR chemical shifts, and absorption wavelengths of the sulfonamide compound mentioned earlier . These theoretical approaches, alongside experimental techniques, could be used to predict and verify the properties of "3-Amino-4-chloro-N-(2-methoxyethyl)-benzenesulfonamide," such as its thermodynamic properties, dipole moments, and HOMO-LUMO energy gap.

Aplicaciones Científicas De Investigación

Pharmacological Properties and Clinical Use

- Metoclopramide , a compound related to the structural motif of "3-Amino-4-chloro-N-(2-methoxyethyl)-benzenesulfonamide," exhibits diverse pharmacological properties. It is used in treating various gastrointestinal disorders due to its effects on gastrointestinal motility. Metoclopramide facilitates radiological identification of small intestine lesions, eases endoscopy in upper gastrointestinal hemorrhage, and reduces post-operative vomiting. Its pharmacodynamic studies indicate rapid effects on the motility of the gastrointestinal tract, including improved tone and peristalsis of the stomach and accelerated gastric emptying, among others. However, its side effects, particularly extrapyramidal reactions, limit its use in certain patient populations (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).

Synthesis and Structural Properties

- The synthesis and structural properties of compounds related to "3-Amino-4-chloro-N-(2-methoxyethyl)-benzenesulfonamide" have been explored in various studies. For example, the reaction of chloral with substituted anilines leading to the formation of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones demonstrates the versatility of such compounds in synthetic chemistry. These reactions, supported by high-resolution magnetic resonance spectra and computational calculations, highlight the complex conformation of the products and provide insight into potential applications in pharmaceuticals and materials science (Issac & Tierney, 1996).

Environmental Impact and Degradation

- The environmental impact and degradation pathways of compounds like "3-Amino-4-chloro-N-(2-methoxyethyl)-benzenesulfonamide" are crucial for understanding their persistence and potential risks. Advanced oxidation processes (AOPs) have been highlighted as effective for degrading nitrogen-containing compounds, including those with similar structures, in water. These processes, which include ozone treatment and Fenton reactions, can lead to the mineralization of such compounds, reducing their environmental footprint. The study emphasizes the sensitivity of degradation to pH and the possibility of using hybrid methods for improved efficiency in treating effluents containing these substances (Bhat & Gogate, 2021).

Propiedades

IUPAC Name |

3-amino-4-chloro-N-(2-methoxyethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O3S/c1-15-5-4-12-16(13,14)7-2-3-8(10)9(11)6-7/h2-3,6,12H,4-5,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYSCIAMEWCLNSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid](/img/structure/B1291039.png)

![2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzaldehyde](/img/structure/B1291040.png)

![3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B1291048.png)